An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobutanoic Acid
An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,4-dibromobutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document collates available data on its physicochemical characteristics, reactivity, and synthetic methodologies.
Chemical and Physical Properties
2,4-Dibromobutanoic acid, with the CAS number 63164-16-9, is a butanoic acid derivative featuring bromine atoms at the second and fourth positions.[3][4][5][6] Its structure lends it to a variety of chemical transformations, making it a versatile building block in synthetic chemistry.
A summary of its key physical and chemical properties is presented in Table 1. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational models.
Table 1: Physicochemical Properties of 2,4-Dibromobutanoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dibromobutanoic acid | [3][4] |
| Synonyms | 2,4-Dibromobutyric acid | [3][5][6] |
| CAS Number | 63164-16-9 | [3][4][5][6] |
| Molecular Formula | C₄H₆Br₂O₂ | [3][4][6] |
| Molecular Weight | 245.90 g/mol | [3][4] |
| Appearance | Pale yellow to light yellow oil | [5] |
| Boiling Point | 294.1 °C at 760 mmHg (lit.) | [1] |
| Density | 2.121 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 2.66 ± 0.10 (Predicted) | [5] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [5] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets due to the presence of a chiral center at the C2 position and spin-spin coupling between the protons on the aliphatic chain. The chemical shifts would be influenced by the electronegative bromine atoms and the carboxylic acid group.
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¹³C NMR: The carbon NMR spectrum is predicted to display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C4) would be significantly downfield.
2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2,4-dibromobutanoic acid is expected to exhibit characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
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C-Br stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.
2.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and characteristic isotopic peaks for the two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a rough ratio of 1:2:1). Fragmentation would likely involve the loss of bromine, the carboxyl group, and cleavage of the carbon chain.
Chemical Reactivity
The reactivity of 2,4-dibromobutanoic acid is dictated by the presence of the carboxylic acid functional group and the two carbon-bromine bonds.
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Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction.
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Nucleophilic Substitution: The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution reactions. The reactivity at each position may differ due to electronic and steric effects.
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Cyclization: Intramolecular reactions are possible, for instance, the formation of a lactone via nucleophilic attack of the carboxylate on one of the brominated carbons.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2,4-dibromobutanoic acid was not found in the surveyed literature, a general synthetic approach involves the bromination of γ-butyrolactone. The following is a plausible experimental workflow based on related procedures.
4.1. Synthesis of 2,4-Dibromobutanoic Acid from γ-Butyrolactone
This synthesis can be conceptualized as a two-step process: the ring-opening of γ-butyrolactone to form a 4-bromobutyrate intermediate, followed by α-bromination. A more direct approach, however, involves the simultaneous bromination and ring-opening.
Caption: General workflow for the synthesis of 2,4-Dibromobutanoic Acid.
Methodology:
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Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving hydrogen bromide gas.
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Reactant Charging: γ-Butyrolactone and a catalytic amount of red phosphorus or phosphorus tribromide are charged into the flask.
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Bromination: Bromine is added dropwise to the stirred mixture at a controlled temperature, typically starting at a lower temperature and then gradually increasing.
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Reaction: The reaction mixture is heated to promote both the α-bromination and the ring-opening of the lactone. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, the mixture is cooled, and excess bromine is quenched, for example, with a solution of sodium thiosulfate. The product is then extracted into an organic solvent.
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Purification: The crude product is purified by vacuum distillation to yield 2,4-dibromobutanoic acid.
4.2. Purification
Further purification, if necessary, can be achieved through column chromatography on silica (B1680970) gel, using a suitable solvent system such as a mixture of hexane (B92381) and ethyl acetate.
Biological Activity and Signaling Pathways
Based on the available scientific literature, there is currently no documented evidence to suggest the direct involvement of 2,4-dibromobutanoic acid in any specific biological signaling pathways. Its primary relevance to the life sciences and drug development appears to be as a synthetic intermediate for the creation of more complex, biologically active molecules.[1][2]
Safety and Handling
2,4-Dibromobutanoic acid is predicted to be a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
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Hazard Statements: Predicted to be harmful if swallowed and to cause skin and serious eye irritation.
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Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
It is recommended to handle this chemical in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
2,4-Dibromobutanoic acid is a halogenated carboxylic acid with potential as a versatile building block in organic synthesis. While its physicochemical properties are not extensively documented through experimental data, its reactivity can be inferred from its structure. The synthesis from γ-butyrolactone provides a viable route for its preparation. Currently, there is no known direct biological activity or involvement in signaling pathways, highlighting its role primarily as a synthetic intermediate for the development of new chemical entities in the fields of pharmaceuticals and agrochemicals. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. 2,4-Dibromobutanoic acid [myskinrecipes.com]
- 2. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-DIBROMOBUTYRIC ACID | 63164-16-9 [chemicalbook.com]
- 6. 2,4-dibromobutanoic acid | 63164-16-9 | Buy Now [molport.com]
